molecular formula C10H12ClN5O2S B6786790 N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide

Cat. No.: B6786790
M. Wt: 301.75 g/mol
InChI Key: URYBQCCJQNLQAW-ZETCQYMHSA-N
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Description

This compound consists of a pyridine ring substituted with a chlorine atom, an ethyl group, and a triazole ring attached to a sulfonamide group

Properties

IUPAC Name

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2S/c1-7(9-4-3-8(11)5-12-9)14-19(17,18)10-6-13-15-16(10)2/h3-7,14H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYBQCCJQNLQAW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)NS(=O)(=O)C2=CN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)NS(=O)(=O)C2=CN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of the Pyridine Intermediate: The synthesis begins with the chlorination of pyridine to obtain 5-chloropyridine.

    Formation of the Ethyl Substituent:

    Triazole Ring Formation: The triazole ring is then constructed by reacting the intermediate with appropriate azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the triazole intermediate with a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The triazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(3-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide
  • N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide
  • N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide

Uniqueness

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3-methyltriazole-4-sulfonamide is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. The combination of the triazole and sulfonamide groups also imparts distinct chemical properties, making it a valuable compound for various applications.

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